Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

Catalog No.
S14211382
CAS No.
M.F
C4H3BrN2O2S
M. Wt
223.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

Product Name

Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

IUPAC Name

methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

Molecular Formula

C4H3BrN2O2S

Molecular Weight

223.05 g/mol

InChI

InChI=1S/C4H3BrN2O2S/c1-9-3(8)2-6-7-4(5)10-2/h1H3

InChI Key

UCSCNZJWVORHNK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN=C(S1)Br

Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound belonging to the thiadiazole family. It features a five-membered ring containing sulfur and nitrogen atoms, with a bromine atom and a carboxylate group attached to the carbon skeleton. The molecular formula for this compound is C5H4BrN3O2SC_5H_4BrN_3O_2S, and it has a molecular weight of approximately 234.07 g/mol. This compound is notable for its diverse chemical reactivity and potential biological applications, particularly in medicinal chemistry.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, allowing for the synthesis of derivatives with altered properties.
  • Oxidation and Reduction Reactions: The thiadiazole ring can be subjected to oxidation or reduction under specific conditions, modifying the compound's reactivity and functionality.
  • Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling, facilitating the formation of more complex organic molecules.

Research indicates that methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate exhibits significant biological activity. It has been shown to inhibit various enzymes involved in critical cellular processes, including DNA replication, which could impact both bacterial and cancer cell growth. The compound has demonstrated anticancer properties by inhibiting the proliferation of multiple human cancer cell lines, including hepatocellular carcinoma and lung carcinoma . Its mechanism of action includes binding to specific biomolecules, leading to alterations in enzyme activity and gene expression.

The synthesis of methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate typically involves several steps:

  • Starting Materials: The synthesis often begins with 5-bromo-1,3,4-thiadiazole-2-carboxylic acid.
  • Reagents: Lithium hydroxide is commonly used to convert the acid into its corresponding ester.
  • Reaction Conditions: The reaction is usually conducted in an aqueous medium at room temperature. The product is then isolated through filtration and drying processes.

Industrial methods may involve larger-scale reactors and optimized conditions to enhance yield and purity.

Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate finds applications in various fields:

  • Medicinal Chemistry: Its ability to inhibit specific enzymes makes it a candidate for drug development aimed at treating cancers and bacterial infections.
  • Synthetic Chemistry: It serves as a building block in organic synthesis for creating more complex molecules through various coupling reactions.
  • Agricultural Chemistry: Due to its biological activity, it may also be explored for use in agrochemicals.

Studies have focused on the interactions of methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate with biological molecules. These interactions are crucial for understanding its potential as a lead compound in drug development. For instance, it has been shown to interact with proteins involved in cell signaling pathways and metabolic processes. Further investigation into its mechanism of action is warranted to elucidate its full potential in therapeutic applications.

Several compounds share structural similarities with methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate. Below is a comparison highlighting their unique features:

Compound NameStructure CharacteristicsUnique Features
5-Bromo-1,2,4-thiadiazole-3-carboxylic acidDifferent positioning of functional groupsExhibits different biological activities
1,3,4-Thiadiazole-2-carboxylic acidLacks bromine substitutionMay show different reactivity patterns
5-Methylthiadiazole-2-carboxylic acidContains a methyl group instead of brominePotentially different pharmacological profiles

The uniqueness of methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate lies in its specific halogenation pattern and carboxylic functionality. These features may enhance its biological activity compared to similar compounds .

Innovative Methodologies in Thiadiazole Ring Formation and Functionalization

The construction of the 1,3,4-thiadiazole core is a critical step in synthesizing methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate. Recent approaches emphasize regioselective bromination and efficient esterification protocols.

Bromination Strategies for Thiadiazole Core Modification

Bromination at the 5-position of the thiadiazole ring is typically achieved using N-bromosuccinimide (NBS) under controlled conditions. For instance, bromination of imidazo[2,1-b]thiadiazole derivatives with NBS in dichloromethane at room temperature yields the 5-bromo-substituted product with high regioselectivity. This method avoids over-bromination and preserves the integrity of the heterocyclic framework. The electronic effects of adjacent substituents, such as electron-withdrawing carboxylate groups, direct bromination to the 5-position, ensuring positional fidelity.

Alternative brominating agents, such as bromine in acetic acid, have been explored but often result in lower selectivity due to competing side reactions. The use of NBS remains preferred for its mild reactivity and compatibility with diverse functional groups.

Carboxylate Esterification Techniques in Heterocyclic Systems

The introduction of the methyl carboxylate group at the 2-position is commonly accomplished via Fischer esterification. In this method, a carboxylic acid intermediate is refluxed with methanol in the presence of concentrated sulfuric acid, which acts as a catalyst. The reaction proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol and subsequent dehydration. This approach yields the ester in high purity, with yields exceeding 80% under optimized conditions.

Alternatively, carbodiimide-mediated coupling (e.g., using EDC·HCl) has been employed to activate the carboxylic acid for esterification in polar aprotic solvents like dimethyl sulfoxide (DMSO). However, Fischer esterification remains advantageous for its simplicity and scalability, particularly in large-scale syntheses.

Catalytic Systems for Regioselective Thiadiazole Synthesis

Palladium-based catalysts, such as Pd₂(dba)₃, have enabled breakthroughs in regioselective functionalization. For example, Buchwald-Hartwig amination of 5-bromo-1,3,4-thiadiazole derivatives with substituted anilines proceeds efficiently under Pd₂(dba)₃ catalysis, yielding N-arylaminothiadiazoles with moderate to good yields. The catalyst’s ability to facilitate carbon-nitrogen bond formation without requiring toxic isocyanides enhances the method’s practicality.

In thiadiazole ring formation, basic conditions (e.g., aqueous NaOH) promote Dimroth rearrangement of 1,2,4-triazole precursors, leading to 1,3,4-thiadiazoles. The hydroxide anion initiates triazole ring cleavage, followed by recyclization into the thiadiazole core, demonstrating the role of base in directing reaction pathways.

Solvent Effects and Reaction Optimization in Multi-Step Syntheses

Solvent choice significantly impacts reaction efficiency and selectivity. Polar aprotic solvents like DMSO and N-methyl-2-pyrrolidone (NMP) enhance cyclization reactions by stabilizing ionic intermediates. For instance, p-toluenesulfonyl chloride (p-TsCl)-mediated cyclization of thiosemicarbazides in NMP yields 2-amino-1,3,4-thiadiazoles with high regioselectivity.

In contrast, Fischer esterification requires protic solvents (e.g., methanol) to facilitate acid-catalyzed esterification. Multi-step syntheses often involve solvent switching, such as transitioning from NMP in cyclization steps to dichloromethane for bromination, to avoid side reactions.

Reaction temperature also plays a critical role. Bromination with NBS proceeds optimally at 0–25°C, while Pd-catalyzed aminations require heating at 80–100°C to achieve reasonable reaction rates.

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Exact Mass

221.90986 g/mol

Monoisotopic Mass

221.90986 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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